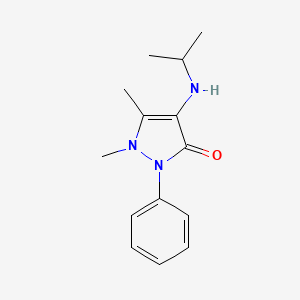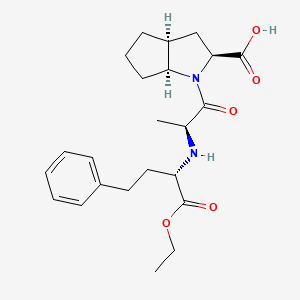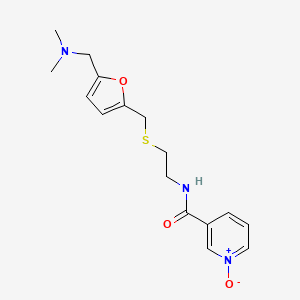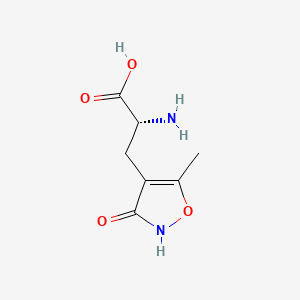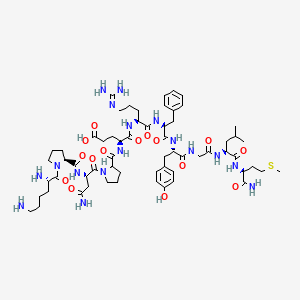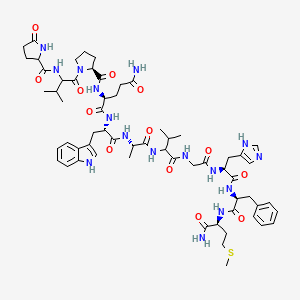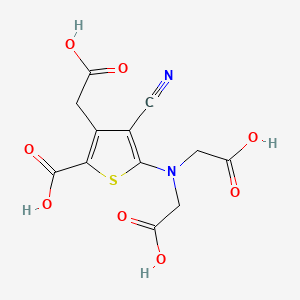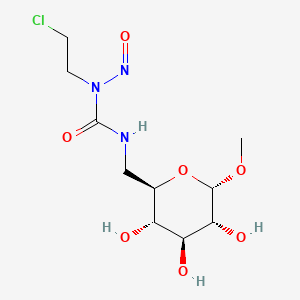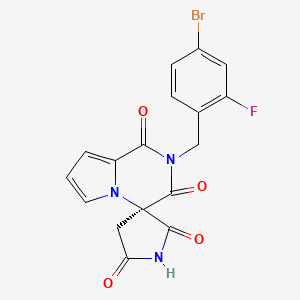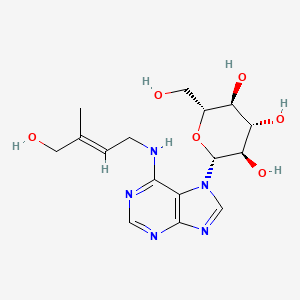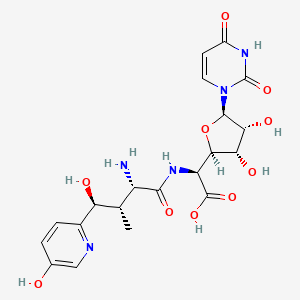
Nikkomycine Z
Vue d'ensemble
Description
Nikkomycins are a group of antifungal medications that work by interfering with the building of the fungal cell wall, which results in the fungal cell breaking open . Nikkomycin Z, specifically, has weak activity against Aspergillus fumigatus, which may be of benefit when used with other medications . It also inhibits the growth of Batrachochytrium dendrobatidis, a serious fungal pathogen linked to global amphibian declines . Nikkomycin Z is a selective competitive inhibitor of chitin synthase .
Synthesis Analysis
Nikkomycins are naturally occurring peptidyl nucleoside antibiotics that show promise as potential antifungal agents due to their potent ability to inhibit chitin synthase, an enzyme responsible for fungal cell wall biosynthesis . They were originally identified from Streptomyces tendae . An efficient synthesis of these nikkomycins has been reported, using neighboring group participation N-glycosylation and stereoselective oxidation state installation .
Molecular Structure Analysis
The molecular structure of Nikkomycin Z is C20H25N5O10 . It is a nucleoside-peptide, and its biological activity relies on its structural similarity to UDP-GlcNAc, the substrate for chitin biosynthesis .
Physical And Chemical Properties Analysis
Nikkomycin Z has a molecular weight of 495.44 . It is a solid substance and is soluble in water at a concentration of ≥ 31.25 mg/mL .
Applications De Recherche Scientifique
Activité fongicide
La Nikkomycine Z (NikZ) a une activité fongicide contre certaines espèces de champignons qui nécessitent actuellement des patients à endurer un traitement chronique, parfois pendant des années . Il a été rapporté qu'il a une activité contre des espèces fongiques pour lesquelles les traitements actuels sont encore inadéquats .
Inhibition de la formation de la structure de la chitine
NikZ inhibe la formation de la structure de la chitine, qui est importante pour les champignons, mais ne se trouve pas chez les mammifères . Cela en fait un inhibiteur significatif de la chitin synthétase .
Traitement des champignons endémiques dimorphes
NikZ s'est avéré fongicide contre les champignons endémiques dimorphes, montrant des avantages cliniques significatifs chez les mammifères contre Coccidioides, Histoplasma et Blastomyces spp .
Protection contre Candida albicans
NikZ a montré une protection contre Candida albicans . En combinaison, un inhibiteur de la chitin synthétase combiné à divers agents antifongiques peut être significativement synergique contre une gamme de champignons d'importance médicale .
5. Combinaison synergique contre Candida et Aspergillus NikZ offre une haute protection en combinaison synergique avec plusieurs classes d'agents contre les espèces de Candida et d'Aspergillus .
6. Inhibiteur compétitif sélectif de la chitin synthétase La this compound est utilisée comme un inhibiteur compétitif sélectif de la chitin synthétase 3 dans des études sur le développement de la paroi cellulaire fongique . C'est un traitement potentiel pour l'Encephalitozoon hellem humain, une espèce de microsporidie, et est utilisé pour étudier les changements de la chitine et du β-glucane sous exposition à la this compound .
Mécanisme D'action
Target of Action
Nikkomycin Z is a potent competitive inhibitor of an enzyme called chitin synthase . Chitin synthase is responsible for the production of chitin, an essential structural component of fungal cell walls .
Mode of Action
Nikkomycin Z’s mode of action is based on its structural similarity to UDP-GlcNAc, the substrate for chitin biosynthesis . By mimicking the natural substrate of chitin synthase, Nikkomycin Z competes for the enzyme’s active site, thereby inhibiting the enzyme’s activity . This inhibition leads to a disruption in the synthesis of the fungal cell wall, which is crucial for the growth and survival of the fungus .
Biochemical Pathways
The biochemical pathway affected by Nikkomycin Z is the chitin biosynthesis pathway . Chitin is a key structural component in fungal cell walls, and its synthesis is closely linked to amino acid metabolism in microbes . By inhibiting chitin synthase, Nikkomycin Z disrupts this pathway, leading to fungal growth inhibition and cell death .
Pharmacokinetics
Nikkomycin Z is absorbed after oral administration, reaching a maximum concentration in serum of 2.21 μg/ml at 2 h post-dose . The mean terminal half-life ranges from 2.1 to 2.5 h and is independent of dose . Relative bioavailability decreases with increasing dose .
Result of Action
The result of Nikkomycin Z’s action is the inhibition of fungal growth and eventual cell death . By inhibiting chitin synthase, Nikkomycin Z interferes with the building of the fungal cell wall, which results in the fungal cell breaking open .
Action Environment
The efficacy of Nikkomycin Z can be influenced by various environmental factors. For instance, it has been shown to have mixed activity against different isolates of the emerging fungal pathogen Candida auris . Furthermore, the effectiveness of Nikkomycin Z can be enhanced when used in combination with other antifungal agents .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Nikkomycin Z interacts with chitin synthase, an enzyme responsible for the synthesis of chitin in fungal cell walls . It acts as a competitive inhibitor due to its structural resemblance to UDP-N-acetylglucosamine, the natural substrate of chitin synthase . This interaction disrupts the formation of chitin, leading to the weakening of the fungal cell wall and eventual cell death .
Cellular Effects
Nikkomycin Z exerts its effects on various types of cells, particularly fungal cells. By inhibiting chitin synthase, it interferes with the building of the fungal cell wall, causing the fungal cell to break open . This leads to fungal growth inhibition and cell death . Nikkomycin Z has shown promise as a treatment for various fungal infections, including coccidioidomycoses .
Molecular Mechanism
The molecular mechanism of Nikkomycin Z involves its interaction with chitin synthase. Nikkomycin Z, due to its structural similarity to UDP-N-acetylglucosamine, acts as a competitive inhibitor of chitin synthase . This prevents the enzyme from converting UDP-N-acetylglucosamine into chitin, disrupting the formation of the fungal cell wall .
Temporal Effects in Laboratory Settings
While specific long-term effects of Nikkomycin Z in laboratory settings are not extensively documented, it’s known that Nikkomycin Z has fungicidal activity against some fungal species, which may require patients to undergo chronic therapy, sometimes for years .
Dosage Effects in Animal Models
In animal models, Nikkomycin Z has shown significant clinical benefits. For instance, it has protected animals against fatal infections of Candida albicans . Specific dosage effects in animal models are not extensively documented.
Metabolic Pathways
Nikkomycin Z is involved in the metabolic pathway related to chitin synthesis in fungi. It interacts with the enzyme chitin synthase, inhibiting the conversion of UDP-N-acetylglucosamine into chitin .
Subcellular Localization
Nikkomycin Z targets chitin synthase, an enzyme that is located in the fungal cell wall . By inhibiting this enzyme, Nikkomycin Z disrupts the formation of chitin, a key structural component of the cell wall, leading to the death of the fungal cell .
Propriétés
IUPAC Name |
(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O10/c1-7(13(28)9-3-2-8(26)6-22-9)11(21)17(31)24-12(19(32)33)16-14(29)15(30)18(35-16)25-5-4-10(27)23-20(25)34/h2-7,11-16,18,26,28-30H,21H2,1H3,(H,24,31)(H,32,33)(H,23,27,34)/t7-,11-,12-,13-,14-,15+,16+,18+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJFFVUVFNBJTN-VHDFTHOZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H]([C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
59456-70-1 | |
| Record name | Nikkomycin Z | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59456-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nikkomycin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059456701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nikkomycin Z | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12939 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2S)-2-[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanamido]-2-[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NIKKOMYCIN Z | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9Z22C3QQCJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



